4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a methoxyphenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring, known for its diverse biological activities, adds to the compound’s potential utility.
Properties
IUPAC Name |
4-chloro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-17-8-4-14(5-9-17)19-22-16(12-25-19)10-11-21-18(23)13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZDSYFRVKZJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, particularly at the para position relative to the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- 4-amino-5-chloro-N-{(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl}-2-methoxybenzamide
- 4-(2-chloro-ethyl)-benzamide
Uniqueness
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to the presence of both a thiazole ring and a methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds.
Biological Activity
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.81 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines.
- Case Study : In vitro assays revealed that thiazole derivatives exhibit cytotoxic effects on A-431 and Jurkat cell lines. The IC50 values for these compounds were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
2. Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated efficacy against various bacterial strains.
- Research Findings : In a comparative study, several thiazole derivatives showed significant antibacterial activity against Staphylococcus epidermidis and Escherichia coli. The presence of electron-donating groups on the aromatic rings was crucial for enhancing antimicrobial activity .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4-chloro-N-{...} | Staphylococcus epidermidis | 15 µg/mL | |
| 4-chloro-N-{...} | E. coli | 20 µg/mL |
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented in various studies. The structural features contribute significantly to their efficacy.
- Findings : A related compound demonstrated significant anticonvulsant activity in animal models, showing a protective effect against seizures induced by pentylenetetrazol (PTZ). The SAR (Structure-Activity Relationship) analysis indicated that modifications in the thiazole ring enhance activity .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Anticancer : The compound likely induces apoptosis in cancer cells through the inhibition of Bcl-2 proteins and disruption of mitochondrial function.
- Antimicrobial : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Anticonvulsant : The mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
